molecular formula C6H11ClFNO2 B13498439 (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13498439
M. Wt: 183.61 g/mol
InChI Key: JHFQMLQFQXIKGU-FHAQVOQBSA-N
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Description

(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired chiral centers.

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques. For instance, the separation of chiral intermediates such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through crystallization methods that enhance yield and atom economy .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents to introduce or replace functional groups on the pyrrolidine ring .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for radiolabeled imaging agents in glioma imaging . Additionally, it has applications in the agrochemical industry as a component of various formulations .

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of enzyme activity, depending on its structural modifications. The molecular targets often include enzymes involved in metabolic pathways, where the compound binds to the active site and alters the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include (2S,4S)-4-hydroxyproline and (2S,4S)-4-mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Properties

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61 g/mol

IUPAC Name

(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1

InChI Key

JHFQMLQFQXIKGU-FHAQVOQBSA-N

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)O)F.Cl

Canonical SMILES

CN1CC(CC1C(=O)O)F.Cl

Origin of Product

United States

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